1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known as MBPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MBPP is a piperazine derivative that has been found to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
Anticancer and Antitubercular Activities
Apoptotic Agents : Compounds derived from benzothiazoles linked via piperazine have shown potent cytotoxic and antineoplastic activities, indicating their potential as apoptotic agents in cancer therapy (Sathish Byrappa et al., 2017).
Antitubercular Agents : A series of derivatives demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis, with certain compounds exhibiting very good activity and non-toxicity against mouse macrophage cell lines, suggesting their potential as antitubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).
Antimicrobial and Antibacterial Activities
Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were prepared, demonstrating significant antibacterial efficacies and potent biofilm inhibition activities, suggesting their application in combating bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).
Molecular and Crystal Structure Analyses
- Crystal Structure Analysis : The crystal structure of Lurasidone hydrochloride, a compound structurally related to the subject molecule, was studied, showing that anions and cations are linked by N—H⋯Cl hydrogen bonds, which is critical for understanding the molecular interactions and stability of similar compounds (Huaxing Zhang et al., 2012).
Enzymatic Synthesis and Inhibition Studies
- PPARpan Agonist Synthesis : An efficient synthesis of a potent PPARpan agonist demonstrated the capabilities of derivatives in the synthesis of complex molecules with potential therapeutic applications (Jiasheng Guo et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis and Bacillus subtilis . These bacteria are responsible for causing tuberculosis and various other infections respectively. The compound also targets the non-receptor tyrosine kinase ITK , a component of the T-cell receptor signaling cascade .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It acts as a dopamine and serotonin antagonist , which can have antipsychotic effects. It also inhibits the non-receptor tyrosine kinase ITK, which may represent a novel treatment for allergic asthma .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis and Bacillus subtilis . It also impacts the T-cell receptor signaling cascade by inhibiting the non-receptor tyrosine kinase ITK .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The compound exhibits potent inhibitory activity against Mycobacterium tuberculosis and Bacillus subtilis . It also shows potential as a treatment for allergic asthma by inhibiting the non-receptor tyrosine kinase ITK .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNUEWKLFHWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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